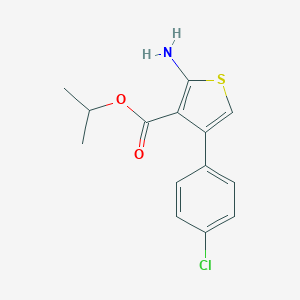

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (IPAC) is an important and widely studied compound that has been used in various scientific research applications. IPAC is a chemical compound belonging to the thiophene family. It is a colorless, crystalline solid that is soluble in various organic solvents. IPAC is a versatile molecule that has been used in a variety of scientific research applications, including in vivo and in vitro studies. IPAC is also a useful tool in studying the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various compounds.

Scientific Research Applications

Antimalarial Activity

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has been explored for its potential as an antimalarial agent. A study synthesized a derivative, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, and evaluated its biological activity against Plasmodium lophurae in turkeys, comparing it to chloroguanide, its nitrogen isostere (Warner, Lynch, Meszoely, & Dykstra, 1977).

Antimicrobial Activity

This compound has also been synthesized through the Gewald reaction and its derivatives were tested for antimicrobial properties. One such study synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their Schiff bases, showing promising antimicrobial activity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Similarly, a range of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were synthesized and showed notable antibacterial properties (Prasad, Angothu, Latha, & Nagulu, 2017).

Genotoxic and Carcinogenic Potentials

The genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including those related to this compound, were assessed using both in vitro and in silico methodologies. These studies are crucial for understanding the safety profile of such compounds (Lepailleur et al., 2014).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of this compound and its derivatives. For instance, its synthesis using the Gewald reaction conditions has been described, providing insight into its structural properties and potential applications (Bhattacharjee, Saravanan, & Mohan, 2011).

Various Chemical Syntheses

The compound and its derivatives have been used in various chemical syntheses, exploring their reactivity and potential applications in different fields. Examples include the synthesis of biaryls through a thermal decarboxylative Pd-catalyzed cross-coupling reaction (Mitchell, Coppert, Moynihan, Lorenz, Kissane, McNamara, & Maguire, 2011) and the development of multisubstituted thiophenes (Nedolya, Tarasova, Albanov, & Trofimov, 2017).

properties

IUPAC Name |

propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENUCTHHQYTCHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976794 |

Source

|

| Record name | Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6131-15-3 |

Source

|

| Record name | Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443919.png)

![5-(4-bromophenyl)-N-cyclohexyl-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443922.png)

![N-(2-bromo-4,6-difluorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443924.png)

![3-bromo-N-cyclohexyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443925.png)

![N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443926.png)

![5-(4-Bromophenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443927.png)

![2-{[3-(Ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B443928.png)

![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-3-bromo-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443935.png)

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B443938.png)

![Ethyl 2-[(3-ethoxy-4-isopropoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B443939.png)